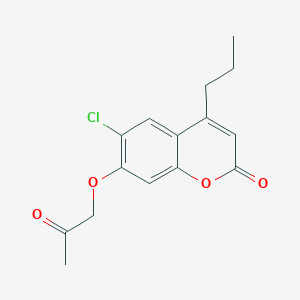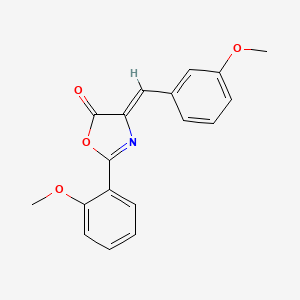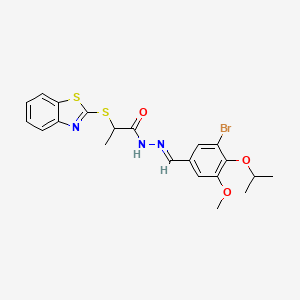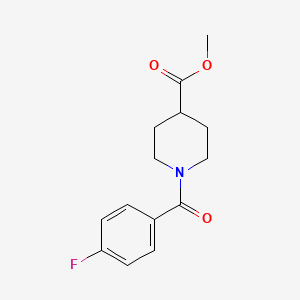
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family It is characterized by the presence of a chlorine atom at the 6th position, a 2-oxopropoxy group at the 7th position, and a propyl group at the 4th position on the chromen-2-one core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-4-propyl-2H-chromen-2-one and 2-oxopropyl bromide.
Reaction Conditions: The key reaction involves the nucleophilic substitution of the bromine atom in 2-oxopropyl bromide by the hydroxyl group at the 7th position of 6-chloro-4-propyl-2H-chromen-2-one. This reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of new materials with specific optical and electronic properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
作用機序
The mechanism of action of 6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 6-chloro-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one
- 4-butyl-6-chloro-7-(2-oxopropoxy)chromen-2-one
Uniqueness
6-chloro-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
6-chloro-7-(2-oxopropoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4/c1-3-4-10-5-15(18)20-13-7-14(19-8-9(2)17)12(16)6-11(10)13/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFXWGILMVLGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Ethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B5848441.png)
![METHYL 3-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE](/img/structure/B5848442.png)


![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)


![propan-2-yl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)


![1-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B5848534.png)

![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3-fluoroaniline](/img/structure/B5848544.png)
